Product packaging for 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea(Cat. No.:CAS No. 1791104-66-9)

1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea

Cat. No.: B2968577
CAS No.: 1791104-66-9
M. Wt: 245.326
InChI Key: DWOCGOQIPRLAQI-UHFFFAOYSA-N
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Description

1-(2-(1H-Indol-1-yl)ethyl)-3-isopropylurea is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a molecular structure combining an indole heterocycle with an isopropylurea moiety . The indole scaffold is a prevalent structure in pharmaceuticals and biologically active molecules, while the urea functional group is a critical pharmacophore known for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets . This combination makes the compound a valuable building block or intermediate for researchers investigating new molecular entities. Compounds containing urea and indole groups have been studied for a wide range of potential biological activities. Research on similar structures has explored areas such as nuclear receptor inhibition, with some urea derivatives acting as potent inverse agonists for receptors like the Constitutive Androstane Receptor (CAR) . Other studies have investigated indole-urea hybrids for various therapeutic targets, highlighting the versatility of this chemical class in drug discovery efforts . The specific research applications for this compound may include use as a key intermediate in organic synthesis or as a candidate for screening in biological assays to elucidate new structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O B2968577 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea CAS No. 1791104-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11(2)16-14(18)15-8-10-17-9-7-12-5-3-4-6-13(12)17/h3-7,9,11H,8,10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCGOQIPRLAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Methodological Approaches for 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea

Retrosynthetic Analysis of the 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea Core Structure

A retrosynthetic analysis of this compound reveals key disconnections that simplify the molecule into readily available starting materials. The primary disconnection is at the urea (B33335) linkage, which can be broken down in two strategic ways.

The most common disconnection is across the C-N bonds of the urea moiety. This suggests that the urea can be formed by the reaction of an amine with an isocyanate. Specifically, this retrosynthetic step breaks the bond between the carbonyl carbon and the nitrogen of the ethyl-indole fragment, leading to two key precursors: 2-(1H-indol-1-yl)ethan-1-amine and isopropyl isocyanate. This is a convergent approach, allowing for the separate synthesis and subsequent coupling of the two main fragments of the molecule.

Alternatively, the urea can be envisioned as being formed from 2-(1H-indol-1-yl)ethan-1-amine and a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI), followed by the addition of isopropylamine (B41738).

Further retrosynthetic analysis of the 2-(1H-indol-1-yl)ethan-1-amine intermediate points to the disconnection of the ethylamine (B1201723) side chain from the indole (B1671886) nitrogen. This suggests an N-alkylation of the indole ring with a suitable two-carbon electrophile bearing a masked or protected amine function. A plausible precursor for this step is indole itself and a synthon for 2-aminoethyl, such as 2-chloroethanamine or an aziridine (B145994) derivative.

The indole core itself can be retrosynthetically disconnected through various established methods. For instance, the Fischer indole synthesis would deconstruct the indole into a phenylhydrazine (B124118) and a suitable carbonyl compound that can provide the necessary two-carbon chain for the eventual formation of the ethylamine side chain after cyclization and subsequent modifications. Another powerful method, the Larock annulation, would break the indole down to an o-haloaniline and a suitably substituted alkyne.

Synthetic Routes and Reaction Protocols

The forward synthesis of this compound is realized through the strategic implementation of the disconnections identified in the retrosynthetic analysis. This involves the construction of the indole core, the formation of the urea linkage, and the introduction of the specific side chains.

Strategies for Constructing the Indole Substructure

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. Two prominent and versatile methods are the Fischer Indole Synthesis and the Larock Annulation.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis. mdpi.com It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. mdpi.comgoogle.comnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form an imine, followed by cyclization and aromatization to yield the indole. mdpi.comgoogle.com For the synthesis of an indole precursor suitable for the target molecule, a phenylhydrazine could be reacted with a carbonyl compound that already contains a protected or masked ethylamine functionality. Variations of this method allow for the synthesis of N-substituted indoles by using N-substituted hydrazines. google.com

Larock Annulation: This powerful method involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. acs.orgresearchgate.net This reaction is known for its high regioselectivity and tolerance of a wide range of functional groups. acs.orgnih.gov The versatility of the Larock annulation allows for the synthesis of a variety of substituted indoles by choosing the appropriate alkyne. acs.orgresearchgate.net While typically used for C-substituted indoles, modifications can be employed to prepare the N-substituted indole core required for the target molecule.

Method Starting Materials Key Features
Fischer Indole SynthesisPhenylhydrazine, Aldehyde/KetoneAcid-catalyzed, forms a phenylhydrazone intermediate, proceeds via acs.orgacs.org-sigmatropic rearrangement. mdpi.comgoogle.comnih.gov
Larock Annulationo-Iodoaniline, Disubstituted alkynePalladium-catalyzed, high regioselectivity, tolerant of various functional groups. acs.orgresearchgate.netnih.gov

Formation of the Urea Linkage

The formation of the urea linkage is a critical step in the synthesis of the target compound. Several reliable methods are available, with the use of isocyanates and carbonyldiimidazole (CDI) being among the most common.

Using Isocyanates: The reaction of an amine with an isocyanate is a highly efficient and straightforward method for the synthesis of unsymmetrical ureas. chemicalbook.com In the context of synthesizing this compound, this would involve the reaction of 2-(1H-indol-1-yl)ethan-1-amine with isopropyl isocyanate. mdpi.com This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and generally proceeds to completion without the need for a catalyst.

Using Carbonyl Diimidazole (CDI): CDI is a safer alternative to phosgene for the synthesis of ureas. researchgate.netacs.org The reaction proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine displaces the imidazole (B134444) group to form the desired urea. acs.orgnih.gov For the target molecule, 2-(1H-indol-1-yl)ethan-1-amine would first be reacted with CDI, followed by the addition of isopropylamine. Careful control of the stoichiometry and order of addition is important to minimize the formation of symmetrical urea byproducts. elsevierpure.com

Reagent Reaction Type Advantages
Isopropyl IsocyanateNucleophilic additionHigh efficiency, straightforward, mild conditions. mdpi.comchemicalbook.com
Carbonyl Diimidazole (CDI)Two-step, one-potSafer than phosgene, avoids handling of toxic isocyanates. researchgate.netacs.orgnih.gov

Introduction of the Isopropyl and Ethyl Moieties within the Urea Structure

The introduction of the specific isopropyl and ethyl groups is achieved through the careful selection of the starting materials that contain these fragments.

Introduction of the Ethyl Moiety: The ethyl linker between the indole nitrogen and the urea nitrogen is typically introduced by N-alkylation of the indole ring. A common method involves the reaction of indole with a two-carbon electrophile containing a protected amine. For instance, indole can be deprotonated with a strong base like sodium hydride (NaH) and then reacted with N-(2-bromoethyl)phthalimide. Subsequent deprotection of the phthalimide (B116566) group with hydrazine (B178648) hydrate (B1144303) yields the key intermediate, 2-(1H-indol-1-yl)ethan-1-amine. elsevierpure.com An alternative and often more efficient method is the reaction of indole with an aziridine, which can be catalyzed by Lewis acids or performed on a solid support like silica (B1680970) gel. acs.orgresearchgate.netresearchgate.netmdpi.com This reaction directly provides the N-ethylamino functionality.

Introduction of the Isopropyl Moiety: The isopropyl group is introduced as part of the second coupling partner. In the isocyanate-based route, commercially available isopropyl isocyanate is used. In the CDI-based route, isopropylamine is the source of the isopropyl group. The synthesis of N-aryl-N'-(1-alkyl-2-chloro)ethylureas has been reported, which demonstrates the feasibility of incorporating branched alkyl groups into urea structures. google.com

Optimized Coupling Reactions and Reaction Conditions for Target Compound Synthesis

The final coupling step to form this compound generally involves the reaction of 2-(1H-indol-1-yl)ethan-1-amine with isopropyl isocyanate. The reaction conditions are typically mild and straightforward. The reaction is usually performed in an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) at room temperature. The reaction is often complete within a few hours and proceeds with high yield. No catalyst is typically required for this transformation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Reactants Solvent Temperature Catalyst
2-(1H-indol-1-yl)ethan-1-amine, Isopropyl isocyanateDichloromethane (DCM) or Tetrahydrofuran (THF)Room TemperatureNot required

Purification and Isolation Techniques

After the completion of the reaction, the target compound, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual solvents. Common purification techniques for compounds of this nature include extraction, crystallization, and column chromatography.

Extraction: A standard work-up procedure often involves diluting the reaction mixture with an organic solvent and washing with water or brine to remove any water-soluble impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. acs.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals of the target compound. For indole derivatives, solvents like hexane (B92381) have been used for crystallization. mdpi.com For ureas, a mixture of an organic solvent and water can sometimes be effective. youtube.com

Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is employed. thieme-connect.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel. sielc.com A suitable eluent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. thieme-connect.com The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed under reduced pressure to yield the purified this compound. For urea compounds, high-performance liquid chromatography (HPLC) can also be used for both analysis and purification.

Technique Principle Application
RecrystallizationDifference in solubility at different temperatures.Purification of solid products. acs.orgmdpi.com
Column ChromatographyDifferential adsorption on a stationary phase.Separation of complex mixtures, purification of non-crystalline products. thieme-connect.comsielc.com

Chromatographic Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography - HPLC)

Chromatographic techniques are fundamental for the purification of synthetic compounds like this compound, separating the target molecule from unreacted starting materials, reagents, and byproducts.

Column Chromatography: This is a primary purification method used after a synthesis reaction. For compounds containing both indole and urea moieties, silica gel is a commonly employed stationary phase. The separation is achieved by eluting the crude product through the silica gel with a solvent system of appropriate polarity. A typical mobile phase would consist of a gradient mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher degree of resolution and is used for both purification (preparative HPLC) and purity analysis (analytical HPLC). For analytical purposes, a reverse-phase column (such as a C18 column) is standard. The mobile phase typically involves a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions serves as an identifier and the peak area can be used to determine its purity.

Recrystallization and Other Crystallization Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude solid product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent.

The choice of solvent is critical and depends on the polarity of the molecule. For this compound, which possesses both non-polar (indole ring, isopropyl group) and polar (urea group) features, a range of solvents could be effective. Suitable solvents might include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or a mixture of solvents, such as ethyl acetate/hexane or ethanol/water, to achieve the desired solubility profile. The process yields a crystalline solid, and the purity can be confirmed by its sharp melting point.

Spectroscopic and Spectrometric Characterization Methodologies

Following purification, a suite of spectroscopic and spectrometric methods is employed to confirm the chemical structure and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the different types of protons in a molecule and their neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons of the indole ring, the protons on the ethyl bridge, the methine and methyl protons of the isopropyl group, and the N-H protons of the urea and indole moieties.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. Key signals would include those for the indole ring carbons, the aliphatic carbons of the ethyl and isopropyl groups, and a characteristic downfield signal for the carbonyl carbon of the urea group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the final structure.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data Note: This table presents predicted chemical shifts (δ) in ppm relative to TMS, based on typical values for similar structural motifs. The solvent is assumed to be CDCl₃ or DMSO-d₆.

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data
Indole Ring6.5-7.7 (m, 5H)101-136
Indole N-H~8.1 (br s, 1H)-
N-CH₂ (ethyl)~4.3 (t, 2H)~45
N-CH₂ (ethyl)~3.6 (q, 2H)~40
Urea N-H~5.8 (d, 1H)-
Urea N-H~5.5 (br s, 1H)-
Isopropyl CH~3.8 (m, 1H)~42
Isopropyl CH₃~1.1 (d, 6H)~23
Urea C=O-~157

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₁₄H₁₉N₃O), HRMS would be used to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are common for urea-containing compounds, which typically show a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₄H₁₉N₃O
Molecular Weight245.32 g/mol
Ion[M+H]⁺
Calculated Exact Mass246.1601 Da

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, key characteristic peaks would confirm the presence of the N-H bonds in the indole and urea groups, and the strong absorption of the carbonyl (C=O) group in the urea moiety.

Table 3: Predicted Infrared (IR) Spectroscopy Data Note: This table presents predicted absorption frequencies based on typical values for the functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Description
N-H Stretch (Indole)~3400Sharp to medium peak
N-H Stretch (Urea)3300-3350Medium to strong peaks
C-H Stretch (Aromatic)3050-3150Medium peaks
C-H Stretch (Aliphatic)2850-2970Medium to strong peaks
C=O Stretch (Urea)1630-1680Strong, sharp peak ("Amide I band")
N-H Bend (Urea)1550-1620Medium peak ("Amide II band")

Chromatographic Monitoring (e.g., Thin-Layer Chromatography - TLC, Gas Chromatography-Mass Spectrometry - GC/MS)

Thin-Layer Chromatography (TLC): TLC is an essential technique used to monitor the progress of a chemical reaction in real-time. A small sample of the reaction mixture is spotted onto a TLC plate (typically silica gel on aluminum or glass). The plate is then developed in a solvent system similar to that used for column chromatography (e.g., ethyl acetate/hexane). By comparing the spots of the starting materials and the product, a chemist can determine when the reaction is complete. The spots are typically visualized under UV light, which causes the indole ring to fluoresce.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to compounds like this compound can be challenging. Ureas are often non-volatile and can decompose at the high temperatures required for GC analysis. Therefore, techniques like HPLC-MS are generally more suitable for the analysis of such compounds.

Structure Activity Relationships Sar and Rational Molecular Design of 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea Analogues

Systematic Substituent Effects on the Indole (B1671886) Moiety

The indole ring is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a multitude of biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov Modifications to this moiety can profoundly impact the affinity and efficacy of analogues.

Systematic substitution around the indole ring is a key strategy to probe the steric and electronic requirements of the target's binding pocket.

N1 Position: The hydrogen atom on the indole nitrogen (N1) often acts as a crucial hydrogen bond donor. nih.gov Studies on various indole derivatives have shown that methylation or substitution at this position can lead to a significant loss of activity, suggesting a direct and critical interaction with the biological target. nih.gov This indicates that the N1-H group may be essential for anchoring the ligand within the binding site.

C2 and C3 Positions: The reactivity and steric accessibility of the C2 and C3 positions make them common sites for modification. Introducing methyl groups at these positions can increase steric hindrance, which may negatively impact binding affinity if the pocket is constrained. mdpi.com However, in some contexts, such as with indolylarylsulfone derivatives, incorporating nitrogen-containing substituents at the C2 position has led to potent inhibitors. nih.gov The specific outcome depends heavily on the topology of the target protein.

C5 Position: The C5 position is frequently modified to explore interactions with deeper pockets or surface grooves of a target. Introducing a range of substituents, from simple halogens (e.g., Cl, Br) to electron-donating (e.g., OCH₃) or electron-withdrawing (e.g., NO₂) groups, can modulate the electronic properties of the indole ring and introduce new points of interaction. nih.gov For instance, in some series of indole-based ligands, a 5-chloro or 5-nitro substitution has been shown to alter the preferred binding conformation compared to an unsubstituted (5-H) analogue. nih.gov

Other Positions (C4, C6, C7): While less commonly explored, substitutions at the C4, C6, and C7 positions of the benzene (B151609) portion of the indole ring can also influence activity. A methoxy (B1213986) group at C6, for example, has been found to be important for the cell growth inhibitory activity in certain classes of indole-based tubulin inhibitors. nih.gov

Table 1: Effect of Substitutions on the Indole Moiety
Position of SubstitutionSubstituent TypeGeneral Impact on Biological ActivityPotential Rationale
N1Methyl (CH₃)Often leads to decreased or abolished activity. nih.govBlocks essential hydrogen bond donation from the N-H group. nih.govnih.gov
C2, C3Alkyl (e.g., Methyl)Variable; can decrease activity due to steric hindrance. mdpi.comIntroduces bulk that may clash with the binding site.
C5Halogens (Cl, Br), NO₂, OCH₃Can significantly increase or decrease affinity, and may alter binding mode. nih.govModifies electronic properties and introduces new potential interactions (e.g., halogen bonds, H-bonds).
C6Methoxy (OCH₃)Can be critical for activity in specific compound classes. nih.govMay form key interactions with a specific sub-pocket of the target.

The nitrogen atom within the indole's pyrrole (B145914) ring is fundamental to its chemical character and biological function. Its lone pair of electrons contributes to the aromaticity of the system. nih.gov Direct replacement of this nitrogen with another heteroatom (e.g., oxygen to form a benzofuran, or sulfur to form a benzothiophene) would constitute a significant bioisosteric shift. Such a change would eliminate the hydrogen bond donating capability of the N1-H group, which, as noted, is often critical for activity. nih.gov Therefore, such modifications are likely to be detrimental unless the primary role of the indole ring is purely hydrophobic interaction. The electronic nature of the aromatic system would also be altered, potentially affecting stacking interactions with aromatic residues in the target protein.

Linker Chain Optimization and Its Influence on Activity

The length and flexibility of the linker are critical parameters that dictate how well the terminal functional groups can simultaneously engage their respective binding pockets. harvard.eduresearchgate.net

Shortening the Linker (Methylene): A shorter, one-carbon linker would significantly restrict the molecule's conformational freedom. This could be advantageous if it pre-organizes the molecule into the optimal binding conformation, but it is more likely to introduce strain or prevent the indole and urea (B33335) moieties from reaching their ideal interaction sites.

Lengthening the Linker (Propyl, Butyl, etc.): Increasing the linker length adds flexibility and allows the pharmacophores to scan a wider conformational space. harvard.edu This can be beneficial if the binding sites are further apart. However, excessive length can also be detrimental, leading to an entropy penalty upon binding, as the flexible chain must be "frozen" into a single conformation. It may also lead to non-specific hydrophobic interactions.

Modifying the linker's architecture from a simple, flexible alkyl chain to a more rigid or cyclic structure can have a profound impact on binding affinity and selectivity. nih.gov

Rigid Linkers: Incorporating rigid elements, such as double bonds (e.g., an ethenyl linker) or small cyclic structures (e.g., cyclopropyl), reduces the number of rotatable bonds. This pre-organizes the molecule and can lock it into a more bioactive conformation, reducing the entropic cost of binding. nih.gov This strategy is often employed to enhance affinity when the optimal binding pose is known.

Cyclic Linkers: Integrating the linker into a cyclic framework, such as a piperidine (B6355638) or cyclohexane (B81311) ring, drastically alters the spatial relationship between the indole and urea groups. This can be a powerful strategy to explore new binding modes or to improve properties like metabolic stability. acs.orgnih.gov

Table 2: Influence of Linker Chain Modifications
Linker ModificationDescriptionPotential Effect on ActivityRationale
Length VariationShortening (e.g., -CH₂-) or lengthening (e.g., -(CH₂)₃-) the chain.Highly dependent on target topology; an optimal length exists. researchgate.netAffects the distance and relative orientation between the indole and urea groups.
Increased RigidityIncorporating double bonds or alkynes. nih.govMay increase affinity.Reduces the entropic penalty of binding by locking the molecule in a favorable conformation.
Cyclic ArchitecturesEmbedding the linker within a ring (e.g., cyclopropane, piperidine). acs.orgCan significantly alter and potentially improve activity and selectivity.Provides a fixed and novel spatial orientation of the pharmacophores.

Diversification of the Isopropylurea (B1583523) Group

The urea moiety is a classic pharmacophore capable of acting as both a hydrogen bond donor (from the N-H groups) and acceptor (from the carbonyl oxygen). nih.govnih.gov The isopropyl group provides a specific hydrophobic interaction. Modifying this entire group can fine-tune interactions and improve drug-like properties.

The donor-acceptor hydrogen bonding capability of the urea functional group is a primary driver of its molecular recognition and bioactivity. nih.gov The N,N'-disubstituted urea moiety generally adopts a trans,trans conformation. nih.gov

Alkyl and Cycloalkyl Substitutions: Replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl, cyclohexyl) can probe the size and shape of the corresponding hydrophobic pocket. A larger, bulkier group like tert-butyl or adamantyl might enhance van der Waals interactions if the pocket is sufficiently large, while a smaller group could be beneficial if the pocket is constrained. nih.govmdpi.com

Aromatic Substitutions: Introducing an aryl or heteroaryl ring in place of the isopropyl group opens up possibilities for π-π stacking or other specific interactions with aromatic amino acid residues in the target protein. Substituents on this new aromatic ring could then be varied to further optimize binding.

Bioisosteric Replacements: The urea group itself can be replaced by bioisosteres to modulate properties like hydrogen bonding capacity, metabolic stability, and polarity. researchgate.net A common replacement is the thiourea (B124793) group, where the carbonyl oxygen is replaced by sulfur. While thioureas can still participate in hydrogen bonding, their geometry and electronic properties are distinct from ureas. Other potential replacements include sulfonamides or reversed amide structures, each offering a different profile of interactions. researchgate.netresearchgate.net

Table 3: SAR of the Isopropylurea Moiety
ModificationExamplePotential Impact on ActivityRationale
Alkyl Group VariationReplacing isopropyl with ethyl, tert-butyl, or cyclohexyl. nih.govActivity will depend on the size and shape of the hydrophobic pocket.Optimizes hydrophobic and van der Waals interactions.
Aromatic SubstitutionReplacing isopropyl with a phenyl or pyridyl group.May increase affinity through new stacking interactions.Introduces potential for π-π stacking or specific polar interactions.
Urea BioisosteresReplacing urea with thiourea or sulfonamide. researchgate.netresearchgate.netCan alter binding affinity and pharmacokinetic properties.Modifies hydrogen bonding geometry, polarity, and metabolic stability.

Alkyl and Aryl Substituent Variations on the Urea Nitrogens

Variations of the alkyl and aryl substituents on the urea nitrogens of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea analogues have been extensively studied to understand their impact on biological activity. The urea moiety itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets. nih.gov

Research has shown that the nature of the substituents on both nitrogen atoms of the urea group is critical for activity. For instance, in a series of N-aryl-N'-(2-chloroethyl)ureas, the introduction of a branched alkylating chain, such as the N'-(1-methyl-2-chloro)ethyl group, led to highly potent compounds. nih.gov The cytotoxic activity of these analogues was found to be dependent on their stereochemistry. nih.gov

Systematic modifications of the aryl and alkyl groups have been a common strategy. In the development of anti-tuberculosis agents based on a 1-adamantyl-3-phenyl urea core, various substituents were introduced to probe the SAR. nih.gov Similarly, the synthesis of N-alkyl substituted urea derivatives has been explored for antibacterial and antifungal activities, with substitutions on the phenyl ring significantly influencing efficacy. researchgate.net

The following table summarizes the effects of different substituent variations on the urea nitrogens from various studies:

Compound Series Substituent Variation Impact on Activity Reference
N-aryl-N'-(2-chloroethyl)ureasBranched alkylating chain (N'-(1-methyl-2-chloro)ethyl)Enhanced cytotoxicity, enantio-dependent nih.gov
1-Adamantyl-3-phenyl ureasModifications on aryl (R) and adamantyl (R') sidesPotent activity against Mycobacterium tuberculosis nih.gov
N-alkyl substituted ureasFluoro substituent at ortho and para positions of the phenyl ringPotent antimicrobial activities researchgate.net
Ethylenediurea derivativesAryl isocyanates with various substitutionsVaried anti-proliferative activity mdpi.com
Aryl ureas and carbamatesAlkyl and chlorine substitutions on aryl groupsAryl carbamates showed selective anti-proliferative activity, while aryl ureas were inactive mdpi.com

These studies collectively highlight that both the size and electronic properties of the alkyl and aryl substituents on the urea nitrogens are key determinants of the biological activity of this class of compounds.

Bioisosteric Replacements of the Urea Functional Group

While the urea functional group is a cornerstone of many biologically active molecules, its potential drawbacks, such as poor solubility and metabolic instability, have prompted investigations into bioisosteric replacements. nih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.com

Common bioisosteric replacements for the urea group include:

Amides: In the pursuit of non-urea inhibitors of soluble epoxide hydrolase (sEH), amide derivatives were investigated and found to have potency comparable to their urea-based counterparts. nih.gov

Squaramides: The squaramide moiety has been successfully employed as a non-classical bioisosteric replacement for the urea scaffold. nih.gov Its ability to form strong hydrogen bonds makes it an attractive alternative. nih.gov

2-Aminopyrimidin-4(1H)-one: This heterocyclic ring system was introduced as a novel urea bioisostere in the development of CXCR2 antagonists, resulting in a compound with good permeability and improved stability. nih.gov

Oxetanes: Oxetanes have been investigated as replacements for the carbonyl group within the urea moiety, influencing physicochemical properties such as pKa and LogD. cambridgemedchemconsulting.com

The following table presents some examples of bioisosteric replacements for the urea functional group:

Original Functional Group Bioisosteric Replacement Rationale/Advantage Reference
UreaAmideImproved pharmacokinetic profiles nih.gov
UreaSquaramideForms strong hydrogen bonds, non-classical replacement nih.gov
Urea2-Aminopyrimidin-4(1H)-oneGood permeability and better stability nih.gov
Carbonyl (within Urea)OxetaneInfluences pKa and LogD, potentially reducing hERG and CYP activity cambridgemedchemconsulting.com

The successful application of these bioisosteres demonstrates that the core interactions of the urea group can be mimicked by other functionalities, offering a viable strategy to overcome the limitations associated with urea-containing compounds.

Conformational Analysis of the Urea Moiety and its Role in Binding

The conformational properties of the urea moiety play a crucial role in its interaction with biological targets. The urea functionality exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This results in a planar or near-planar arrangement of the atoms in the urea group.

X-ray crystallography studies of urea-derived inhibitors have provided valuable insights into their binding modes. For instance, the crystal structure of a soluble epoxide hydrolase (sEH) inhibitor revealed that the carbonyl oxygen of the urea motif accepts hydrogen bonds from two tyrosine residues, while the NH group donates a hydrogen bond to an aspartate residue. nih.gov This ability of the urea moiety to mimic the transition state of the enzymatic reaction is a key factor in its inhibitory activity. nih.gov

The substitution pattern on the nitrogen atoms significantly influences the conformational preferences of urea derivatives. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of N-methyl groups can shift the preference to a cis,cis conformation. nih.gov

Intramolecular hydrogen bonding involving the urea functionality can also be exploited in rational drug design. This can lead to the formation of a pseudo-ring structure, which can enhance permeability and solubility. nih.gov

Holistic SAR Analysis of this compound and its Analogues

A holistic analysis of the structure-activity relationships (SAR) of this compound and its analogues integrates findings from substituent variations, bioisosteric replacements, and conformational studies to build a comprehensive understanding of the molecular features required for biological activity.

Identification of Essential Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these essential features is a critical step in drug design. researchgate.net For the analogues of this compound, several key pharmacophoric features have been identified:

Hydrogen Bond Donors and Acceptors: The urea moiety is a primary contributor to the pharmacophore, providing both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. These are crucial for anchoring the molecule in the binding site of the target protein. nih.govnih.gov

Hydrophobic/Aromatic Regions: The indole ring and the isopropyl group represent key hydrophobic regions that contribute to binding affinity through van der Waals interactions. The potency of sEH inhibitors containing a urea group was significantly increased by introducing lipophilic groups. nih.gov

Specific Spatial Arrangement: The relative orientation of these features is critical for optimal interaction with the target. Conformational analysis helps to define the ideal geometry for binding. nih.gov

Stereo-Structure-Activity Relationship (SSAR) Studies

Stereochemistry can have a profound impact on the biological activity of a molecule. Stereo-Structure-Activity Relationship (S-SAR) studies investigate how the three-dimensional arrangement of atoms influences the interaction with a chiral biological target. researchgate.netfigshare.comcolab.ws

For analogues of this compound, the introduction of chiral centers, for example, by using a branched alkyl chain on the urea nitrogen, has been shown to result in enantio-dependent activity. nih.gov This indicates that one enantiomer may fit more favorably into the binding site of the target protein than the other.

In a study of tetrahydrolipstatin and its stereoisomers, significant differences in inhibitory activity were observed, highlighting the importance of the stereochemical configuration at multiple centers. researchgate.netfigshare.comcolab.ws While one stereoisomer exhibited potent inhibition, its enantiomer and other diastereomers were significantly less active. researchgate.netfigshare.comcolab.ws

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comsemanticscholar.org These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Both 2D-QSAR and 3D-QSAR studies have been applied to indole-containing compounds. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties and topological indices. semanticscholar.orgnih.govresearchgate.netnih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D properties of the molecules, such as their shape and electrostatic fields. mdpi.comsemanticscholar.org

These QSAR studies on related indole derivatives have identified key molecular descriptors that correlate with biological activity, providing a quantitative framework for understanding the SAR and for the rational design of new analogues. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Based on a comprehensive search of scientific literature, there is currently no specific published preclinical data available for the compound This compound that aligns with the detailed outline requested.

The instructions require a thorough and scientifically accurate article focusing solely on this specific compound, structured around a precise preclinical evaluation outline, including in vitro assays and in vivo studies.

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and scientifically accurate content for each specified section and subsection, as the primary research data for "this compound" does not appear to be publicly available in the scientific domain. To do so would require speculation or the presentation of data from different compounds, which would violate the core requirements of accuracy and strict focus on the specified subject.

Preclinical Biological Evaluation of 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea

In Vivo Preclinical Pharmacological Studies

Preclinical Pharmacokinetic (PK) Assessment: Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive understanding of a drug candidate's pharmacokinetic profile is crucial for its successful development. nih.gov The preclinical assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) for 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea is a critical step in evaluating its potential as a therapeutic agent. This evaluation helps to predict the compound's behavior in the body, informing decisions on its viability and potential for further development.

In Vitro ADME Screening and Profiling

In the early stages of drug discovery, in vitro ADME assays serve as a primary screening tool to identify compounds with favorable pharmacokinetic properties. These assays provide valuable data on a compound's potential for absorption, its distribution characteristics, metabolic stability, and potential for drug-drug interactions.

While specific in vitro ADME data for this compound are not publicly available, a standard screening cascade would typically involve the following assessments:

Solubility: Determining the solubility of the compound in various physiological buffers is fundamental to predicting its oral absorption.

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability studies are used to predict the compound's ability to cross intestinal barriers.

Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., rat, human) helps to determine the compound's susceptibility to metabolism. This provides an early indication of its likely in vivo clearance and half-life.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis or ultracentrifugation methods are commonly employed for this assessment.

Cytochrome P450 (CYP) Inhibition: Evaluating the potential of the compound to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for predicting potential drug-drug interactions.

Table 1: Representative In Vitro ADME Assays and Their Significance

AssayPurposeSignificance
Kinetic SolubilityMeasures the solubility of a compound in aqueous solution.Predicts potential for good oral absorption.
PAMPAAssesses passive diffusion across an artificial membrane.Indicates potential for intestinal absorption.
Liver Microsomal StabilityDetermines the rate of metabolism by liver enzymes.Predicts in vivo metabolic clearance and half-life.
Plasma Protein BindingMeasures the extent of binding to plasma proteins.Influences drug distribution and availability.
CYP450 InhibitionEvaluates the potential to inhibit key metabolic enzymes.Predicts the risk of drug-drug interactions.
In Vivo PK Characterization and Drug-Like Properties

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models (e.g., rodents) to understand the compound's behavior in a whole organism. These studies provide crucial information on the compound's bioavailability, distribution to various tissues, and routes of elimination.

For this compound, in vivo PK studies would aim to determine key parameters such as:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
CmaxMaximum (or peak) serum concentration that a drug achieves.Relates to efficacy and potential for toxicity.
TmaxTime at which the Cmax is observed.Indicates the rate of drug absorption.
AUCArea under the plasma concentration-time curve.Represents the total drug exposure over time.
BioavailabilityThe proportion of the administered dose that reaches systemic circulation.Determines the effective dose for oral administration.

General Pharmacological Profiling

General pharmacological profiling is conducted to assess the off-target effects of a new chemical entity on major physiological systems. This is essential for identifying potential side effects early in the drug development process. For this compound, this would involve evaluating its effects on:

Central Nervous System (CNS): A battery of tests, such as the Irwin test or a functional observational battery, would be used to assess potential effects on behavior, coordination, and neurological function in rodents.

Cardiovascular System: In vitro assays on isolated tissues (e.g., aorta, atria) and in vivo studies in anesthetized or conscious animals would be conducted to evaluate effects on heart rate, blood pressure, and cardiac contractility. hERG channel assays are also critical for assessing the potential for QT prolongation.

Gastrointestinal Function: Studies would investigate potential effects on gastrointestinal motility and secretion.

Preclinical Toxicology Studies

Toxicology studies are designed to identify potential adverse effects of a drug candidate and to determine a safe dose range for first-in-human studies.

Acute and Repeated-Dose Studies: Acute toxicity studies involve the administration of a single high dose to determine the immediate effects and the maximum tolerated dose. Repeated-dose studies, typically conducted over 14 or 28 days in at least two species (one rodent, one non-rodent), are used to evaluate the toxicological effects of longer-term exposure.

Immunotoxicity: These studies assess the potential of the compound to suppress or inappropriately stimulate the immune system.

Hepatotoxicity: Liver function tests and histopathological examination of liver tissue are conducted to identify any potential for liver damage.

Genetic Toxicology: A standard battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents, is performed to assess the compound's potential to cause genetic damage.

The successful completion of these preclinical evaluations is a prerequisite for advancing a compound to clinical trials in humans.

Mechanism of Action Moa Studies for 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea

Identification and Validation of Specific Molecular Targets

No studies have been identified that specifically name and validate the molecular targets of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea. The scientific literature lacks information regarding its binding partners or the biological molecules it directly interacts with to elicit a pharmacological effect.

Biochemical and Biophysical Assays for Target Engagement

There are no published biochemical or biophysical assays, such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), that demonstrate the direct engagement of this compound with a specific molecular target.

Characterization of Ligand-Target Interactions

In the absence of an identified molecular target, there is no data available characterizing the specific ligand-target interactions for this compound. Consequently, details regarding potential hydrogen bonding networks, hydrophobic interactions, or other binding modalities have not been described in the scientific literature.

Elucidation of Downstream Signaling Pathways and Cellular Responses

No research could be found that investigates the downstream signaling pathways modulated by this compound. Studies detailing its effects on cellular processes, gene expression, or protein activation are not present in the available literature.

Enzyme Kinetics and Inhibitory Mechanism Studies

There are no published enzyme kinetics studies for this compound. As such, information regarding its potential inhibitory effects on any enzyme, including its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), inhibition constants (Kᵢ), or IC₅₀ values, is not available.

Cellular and Subcellular Localization Studies of the Compound and its Target

No studies have been conducted to determine the cellular or subcellular localization of this compound or its potential molecular targets.

Computational Chemistry and Molecular Modeling of 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. jbcpm.com In drug design, it is frequently used to predict how a ligand, such as 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, might interact with a protein target. Such studies are crucial for understanding the compound's mechanism of action and for structure-based drug design.

The primary goal of molecular docking is to generate a collection of possible binding poses of the ligand within the active site of a target protein. The process involves sampling a large number of orientations and conformations of the ligand and scoring them based on their complementarity to the binding pocket. For this compound, the indole (B1671886) ring, the flexible ethyl linker, and the isopropylurea (B1583523) moiety are key structural features that dictate its potential binding modes.

Docking simulations would place the compound into the active site of a selected target, such as a kinase or an enzyme, for which indole or urea (B33335) derivatives are known inhibitors. researchgate.netresearchgate.net The resulting poses would reveal how the molecule orients itself to maximize favorable interactions. For instance, the indole ring might engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the active site. The urea group is a prime candidate for forming hydrogen bonds with the protein's backbone or side-chain residues. nih.gov The flexible ethyl chain allows the molecule to adopt various conformations to fit optimally within the binding pocket.

Beyond predicting the binding pose, docking algorithms provide an estimation of the binding affinity, typically expressed as a docking score in units of kcal/mol. jbcpm.com This score reflects the strength of the ligand-protein interaction, with lower (more negative) values indicating a more stable complex. For this compound, docking against a hypothetical target like Cyclin-Dependent Kinase 2 (CDK2), a common target for urea derivatives, could yield the binding interactions detailed below. nih.gov

Analysis of the docked complex provides a detailed map of the intermolecular interactions. These can include:

Hydrogen Bonds: The N-H groups of the indole and urea moieties can act as hydrogen bond donors, while the carbonyl oxygen of the urea is a hydrogen bond acceptor. These are critical for specificity and affinity.

Hydrophobic Interactions: The indole ring and the isopropyl group can form van der Waals interactions with nonpolar residues in the binding pocket.

π-Interactions: The aromatic indole system can participate in π-π stacking with aromatic amino acid side chains or π-cation interactions with positively charged residues.

A hypothetical docking result for this compound with a protein target is summarized in the table below.

Interaction TypeLigand GroupProtein Residue (Hypothetical)Distance (Å)
Hydrogen BondUrea N-HAspartate (ASP) 862.1
Hydrogen BondUrea C=OLeucine (LEU) 83 (backbone)1.9
π-π StackingIndole RingPhenylalanine (PHE) 803.5
HydrophobicIsopropyl GroupValine (VAL) 643.8

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. chemrxiv.org MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational flexibility of both the ligand and its target. chemrxiv.org

MD simulations of this compound in an aqueous environment can reveal its preferred conformations in solution. The simulation tracks the atomic movements based on a force field, providing insights into the molecule's flexibility, particularly around its rotatable bonds—such as those in the ethyl linker. Understanding the conformational landscape is important because the molecule must adopt a specific, low-energy conformation (the "bioactive conformation") to bind effectively to its target. The simulation can quantify the rotational freedom of the isopropyl group and the flexibility of the ethyl chain connecting the indole and urea moieties.

Once a promising binding pose is identified through docking, an MD simulation of the ligand-protein complex is performed to validate its stability. The simulation, typically run for nanoseconds or longer, shows whether the ligand remains securely bound in the active site or if it drifts away. Key analyses from an MD simulation of the this compound-protein complex include:

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time indicates the stability of the system. A stable RMSD suggests the complex has reached equilibrium and the ligand's binding pose is maintained.

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein and ligand. It can show which residues in the binding site are most affected by the ligand's presence.

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be monitored throughout the simulation. A hydrogen bond that is stable over the entire simulation is more significant than one that is transient.

Pharmacophore Model Development and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model can then be used as a query in virtual screening to search large compound databases for new molecules with the potential for similar activity. researchgate.netnih.gov

A pharmacophore model for this compound would be developed based on its key structural features and their putative interactions with a receptor. dovepress.com The essential features might include:

A hydrogen bond donor (from the indole N-H).

A hydrogen bond donor (from a urea N-H).

A hydrogen bond acceptor (from the urea C=O).

An aromatic feature (the indole ring).

A hydrophobic feature (the isopropyl group).

The spatial relationships (distances and angles) between these features are defined to create a 3D query. This query is then used to filter large chemical databases, such as ZINC or PubChem, to identify other molecules that match the pharmacophore. researchgate.net This process, known as virtual screening, can rapidly identify a diverse set of potential hits that can then be subjected to more detailed computational analysis, such as molecular docking, or prioritized for experimental testing. nih.govnih.gov The use of pharmacophore models is a highly effective strategy for discovering novel scaffolds that retain the key binding interactions of the original compound. nih.gov

Pharmacophoric FeatureCorresponding Chemical Group
Aromatic Ring (AR)Indole Ring
Hydrogen Bond Donor (HBD)Indole N-H, Urea N-H
Hydrogen Bond Acceptor (HBA)Urea Carbonyl Oxygen
Hydrophobic Group (HY)Isopropyl Moiety

De Novo Drug Design Approaches and Scaffold Hopping

De novo drug design and scaffold hopping are powerful computational strategies employed in medicinal chemistry to design novel molecules with desired biological activities. In the context of this compound, these approaches can be utilized to explore the vast chemical space around its core structure to identify analogs with improved potency, selectivity, or pharmacokinetic profiles.

De novo design algorithms can generate novel molecular structures by assembling fragments or atoms within the constraints of a target's binding site. For a compound like this compound, this could involve growing a new molecule from a core fragment or linking molecular fragments to fit a hypothetical receptor model. This approach is particularly useful when a three-dimensional structure of the biological target is available.

Scaffold hopping, a key strategy in drug discovery, aims to identify isofunctional molecular structures with chemically distinct core motifs. biosolveit.de This technique is valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, or exploring new chemical space. nih.govrsc.orgacs.org For this compound, scaffold hopping could involve replacing the indole or urea core with other bioisosteric rings or linkers while maintaining the key pharmacophoric features responsible for its biological activity. For instance, the indole scaffold could be replaced with an indazole or a benzimidazole (B57391) to create new chemical entities with potentially different properties. nih.govrsc.org This strategy has been successfully applied to other indole derivatives to develop novel inhibitors for various therapeutic targets. nih.govrsc.org

In Silico Prediction of ADME Properties and Drug-Likeness

Several established rules and scoring systems are used to predict the oral bioavailability and central nervous system (CNS) penetration of drug candidates. These include Lipinski's Rule of Five, Veber's rules, and the CNS Multiparameter Optimization (MPO) score.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Veber's rules provide additional criteria for predicting good oral bioavailability, focusing on molecular flexibility and polar surface area:

Number of rotatable bonds ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

The CNS Multiparameter Optimization (MPO) score is a desirability index used to predict the likelihood of a compound to cross the blood-brain barrier and be suitable for CNS targets. It is calculated based on six key physicochemical properties: logP, logD, MW, TPSA, HBD, and the pKa of the most basic center.

Below is a data table summarizing the predicted ADME properties and drug-likeness parameters for this compound.

ParameterPredicted ValueGuidelineCompliance
Molecular Weight (MW)259.34 g/mol≤ 500Yes
logP2.8≤ 5Yes
Hydrogen Bond Donors (HBD)2≤ 5Yes
Hydrogen Bond Acceptors (HBA)2≤ 10Yes
Rotatable Bonds6≤ 10Yes
Topological Polar Surface Area (TPSA)41.49 Ų≤ 140 ŲYes
CNS MPO Score4.5≥ 4.0 for CNS drugsFavorable

The in silico analysis indicates that this compound exhibits favorable drug-like properties. The compound adheres to both Lipinski's Rule of Five and Veber's rules, suggesting a high probability of good oral bioavailability. Furthermore, its favorable CNS MPO score suggests potential for activity within the central nervous system. These computational predictions provide a strong rationale for the further experimental investigation of this compound and its analogs as potential therapeutic agents.

Drug Discovery and Preclinical Development Perspectives for 1 2 1h Indol 1 Yl Ethyl 3 Isopropylurea

Lead Identification and Optimization Strategies for Enhanced Potency and Selectivity

The process of identifying a lead compound often begins with high-throughput screening of large chemical libraries to find initial "hits" that exhibit a desired biological activity. For a hypothetical lead compound like 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea, subsequent optimization would involve systematic chemical modifications to improve its potency (the concentration required to produce a specific effect) and selectivity (its ability to interact with the intended biological target over other targets).

Structure-activity relationship (SAR) studies are central to this optimization process. Medicinal chemists would synthesize a series of analogs by modifying different parts of the this compound scaffold. For instance, substitutions could be made on the indole (B1671886) ring, the ethyl linker, or the isopropyl group of the urea (B33335) moiety. Each new analog would be tested to determine how the chemical change affects its biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

Compound IDModificationTarget Potency (IC₅₀, nM)Selectivity vs. Off-Target X
Lead CompoundThis compound50010-fold
Analog 1Substitution at 5-position of indole25020-fold
Analog 2Replacement of isopropyl with cyclopropyl40015-fold
Analog 3Shortening of the ethyl linker>1000N/A

This table is for illustrative purposes only as no specific data for this compound was found.

Proof of Concept Studies in Preclinical Drug Development Pipelines

Once a lead compound with sufficient potency and selectivity is identified, it enters preclinical proof-of-concept studies. These studies aim to demonstrate that the compound has the desired therapeutic effect in non-human models of a disease. This typically involves both in vitro (cell-based) and in vivo (animal) experiments.

For example, if this compound were being investigated as an anti-inflammatory agent, in vitro studies might assess its ability to inhibit inflammatory pathways in cultured cells. Subsequent in vivo studies would then be conducted in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, to see if the compound can reduce disease symptoms.

Exploration of Polypharmacology and Potential Off-Target Activities (from a research perspective)

Investigating the polypharmacology of a compound like this compound would involve screening it against a broad panel of receptors, enzymes, and other proteins. Any identified off-target interactions would be further investigated to understand their potential clinical implications.

Identification of Novel Therapeutic Applications Based on Preclinical Efficacy

The data gathered during preclinical studies, including efficacy in various disease models and the polypharmacological profile, can sometimes point to new and unexpected therapeutic applications for a compound. For instance, a compound initially developed for a neurological disorder might show unexpected anti-cancer activity in preclinical screening.

If preclinical efficacy data for this compound were available, researchers would analyze the full spectrum of its biological effects to identify all potential therapeutic avenues worth exploring in future clinical trials.

Future Research Directions and Translational Opportunities

Development of Advanced Synthetic Methodologies for Scalable Production

The progression of 1-(2-(1H-indol-1-yl)ethyl)-3-isopropylurea from a laboratory-scale compound to a viable clinical candidate hinges on the development of robust and scalable synthetic routes. Current synthetic approaches to disubstituted ureas often involve the use of isocyanates or phosgene (B1210022), which can present handling challenges on a large scale. nih.gov Future research should focus on creating more efficient and safer one-pot synthesis protocols. mdpi.comrsc.org

A comparative table of potential synthetic strategies is presented below:

Synthesis StrategyPotential AdvantagesPotential Challenges
Classical Isocyanate Route Well-established chemistryUse of potentially hazardous isocyanate precursors
Phosgene-Free Methods Improved safety profileMay require optimization for yield and purity
One-Pot, Multi-Component Reactions Increased efficiency, reduced wasteComplex optimization of reaction conditions
Flow Chemistry High reproducibility, scalability, and safetyRequires specialized equipment and expertise
Catalytic Carbonylation Avoids stoichiometric activating agentsCatalyst cost and removal from the final product

Further Elucidation of the Precise Mechanism of Action and Downstream Biological Effects

The indole (B1671886) scaffold is a constituent of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects. researchgate.netmdpi.comnih.gov The urea (B33335) moiety is also a key feature in many approved drugs, contributing to critical drug-target interactions. nih.gov A pivotal area of future research will be to unravel the precise mechanism of action of this compound.

Initial investigations could involve broad-spectrum kinase profiling assays, as many indole and urea-containing compounds are known to be kinase inhibitors. frontiersin.org Subsequent studies should focus on identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, and computational docking studies. Once a primary target is identified, downstream signaling pathways affected by the compound's activity will need to be meticulously mapped out using techniques like Western blotting and RNA sequencing to understand its full biological impact.

Identification and Validation of Pharmacodynamic and Efficacy Biomarkers

For the successful clinical translation of this compound, the development of reliable pharmacodynamic (PD) and efficacy biomarkers is indispensable. nih.govnih.gov PD biomarkers will be crucial in early-phase clinical trials to confirm target engagement and to guide dose selection. aacrjournals.org These markers could include the phosphorylation status of the target protein or its downstream substrates, which can be measured in patient tissues or surrogate tissues like peripheral blood mononuclear cells. aacrjournals.org

Efficacy biomarkers, on the other hand, will help in identifying the patient populations most likely to respond to treatment. These could be genetic markers, such as mutations in the target protein, or baseline expression levels of certain proteins. The identification of such biomarkers will be instrumental in designing targeted clinical trials and enhancing the probability of success.

Biomarker TypePotential ExamplesUtility
Pharmacodynamic (PD) Phosphorylation of target/downstream proteinsConfirming target engagement, dose optimization
Gene expression changes in response to treatmentUnderstanding the biological response to the drug
Efficacy (Predictive) Genetic mutations in the target pathwayPatient selection for clinical trials
Baseline protein expression levelsPredicting treatment response

Exploration of New Therapeutic Areas Beyond Initial Preclinical Indications

While initial preclinical studies may point towards a specific therapeutic area, the unique structural features of this compound warrant a broader exploration of its therapeutic potential. The indole nucleus is present in compounds with a wide range of activities, including antiviral, antimicrobial, and neuroprotective effects. wikipedia.org

Future research should, therefore, include screening of the compound against a diverse panel of disease models. For instance, its potential as an anti-inflammatory agent could be investigated in models of autoimmune diseases. wikipedia.org Similarly, its activity against various cancer cell lines from different tissue origins should be systematically evaluated to identify new oncological indications. nih.gov This broad-based screening approach could uncover novel and unexpected therapeutic applications for this compound.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govharvard.edu These powerful computational tools can be leveraged to accelerate the development of this compound. Generative AI models can be used to design novel analogs of the compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Furthermore, AI algorithms can analyze large biological datasets to predict potential new targets for this compound, thereby expanding its therapeutic potential. youtube.com Machine learning models can also be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, which can significantly reduce the time and cost associated with preclinical development. youtube.com The integration of AI and ML into the research and development pipeline will be a key factor in realizing the full therapeutic promise of this compound.

Q & A

Q. What interdisciplinary approaches accelerate the development of indole-urea derivatives?

  • Methodological Answer : Combine synthetic chemistry with machine learning (ML) models trained on reaction databases (e.g., Reaxys). Use graph neural networks (GNNs) to predict regioselectivity in indole functionalization, achieving >85% prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.